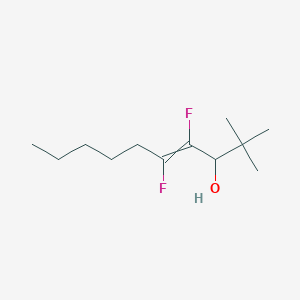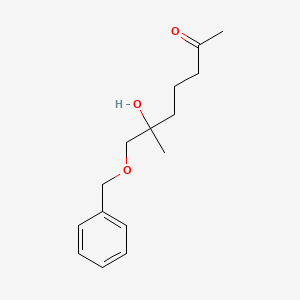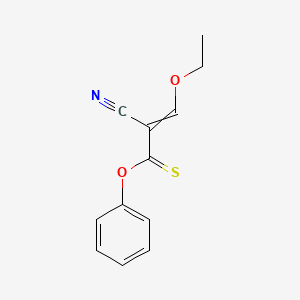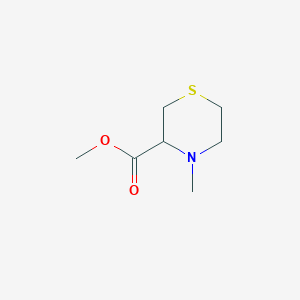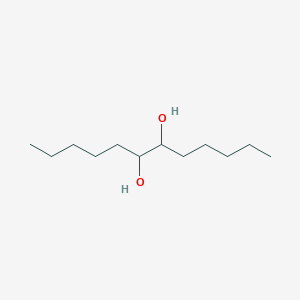
6,7-Dodecanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dodecanediol is an organic compound with the molecular formula C12H26O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dodecanediol can be synthesized through several methods. One common approach involves the reduction of dodecanedioic acid. The esterification of dodecanedioic acid with n-hexanol produces dihexyl dodecanedioic acid, which is then reduced via hydrogenation to yield this compound . This method is advantageous as it does not require a catalyst, simplifying the separation process and reducing production costs.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields of the desired product. The use of advanced reactors and optimized reaction conditions further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dodecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form dodecanedioic acid.
Reduction: Further reduction can lead to the formation of dodecane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various halogenated or alkylated derivatives of dodecanediol.
Scientific Research Applications
6,7-Dodecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,7-Dodecanediol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing the properties of the compounds it forms. These interactions can affect the stability, solubility, and reactivity of the resulting products.
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: Another diol with hydroxyl groups at the 1 and 12 positions.
1,2-Dodecanediol: A diol with hydroxyl groups at the 1 and 2 positions
Uniqueness
6,7-Dodecanediol is unique due to the position of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions and reactivity patterns that differ from other dodecanediols, making it valuable for specialized applications.
Properties
CAS No. |
91635-53-9 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
dodecane-6,7-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
RTJLDNBCNXKTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


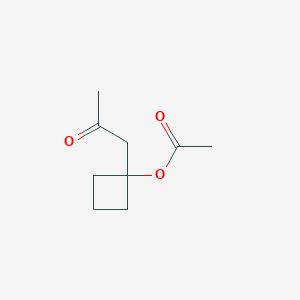
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)
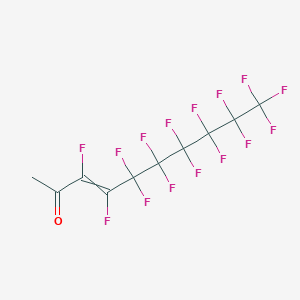


![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
